molecular formula C20H30N2O3 B2705619 4-[2-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methylphenoxy]ethyl]morpholine CAS No. 2418728-67-1

4-[2-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methylphenoxy]ethyl]morpholine

Cat. No. B2705619
CAS RN: 2418728-67-1
M. Wt: 346.471
InChI Key: CMOPPCXOJYTBCP-UHFFFAOYSA-N
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Description

The compound “4-[2-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methylphenoxy]ethyl]morpholine” is a complex organic molecule. It contains several functional groups, including an aziridine ring (a three-membered ring containing nitrogen), a morpholine ring (a six-membered ring containing both nitrogen and oxygen), and a phenoxy group (a phenol ether). These functional groups suggest that this compound may have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The aziridine ring is a strained three-membered ring, which can make it highly reactive. The morpholine ring is a six-membered ring with both nitrogen and oxygen atoms, which can participate in hydrogen bonding and other interactions .


Chemical Reactions Analysis

The reactivity of this compound is likely to be influenced by the presence of the aziridine and morpholine rings. Aziridines are known to be reactive towards nucleophiles due to the strain in the three-membered ring. Morpholines can act as bases and nucleophiles, and can also participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, it could interact with biological targets in the body. The morpholine ring is found in many drugs and is known to interact with various biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could include exploring its potential uses, studying its reactivity, and developing methods for its synthesis .

properties

IUPAC Name

4-[2-[3-[(1-cyclobutylaziridin-2-yl)methoxy]-2-methylphenoxy]ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-16-19(24-13-10-21-8-11-23-12-9-21)6-3-7-20(16)25-15-18-14-22(18)17-4-2-5-17/h3,6-7,17-18H,2,4-5,8-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOPPCXOJYTBCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OCC2CN2C3CCC3)OCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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